1-Benzoyl-3-(2-pyridyl)-2-thiourea

Overview

Description

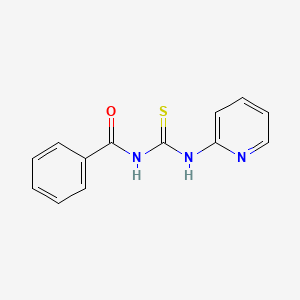

1-Benzoyl-3-(2-pyridyl)-2-thiourea (CAS: 4921-86-2) is a thiourea derivative characterized by a benzoyl group (C₆H₅C=O) at the N1 position and a 2-pyridyl group (C₅H₄N) at the N3 position. This compound belongs to the class of N,N′-disubstituted thioureas, which are known for their diverse applications in coordination chemistry, catalysis, and bioactivity studies .

Key structural features include:

- Thioureido group (-NHC(S)NH-): Provides a flexible backbone for hydrogen bonding and metal coordination.

- Benzoyl group: Enhances hydrophobicity and π-π stacking interactions.

- 2-Pyridyl group: Acts as a weak base and participates in intramolecular hydrogen bonding with the thioureido proton, stabilizing specific conformers .

Preparation Methods

Classical Solution-Phase Synthesis via Benzoyl Isothiocyanate and 2-Aminopyridine

Method Overview

The most commonly reported method involves the reaction of 2-aminopyridine with benzoyl isothiocyanate in an alcoholic solvent, typically ethanol. This approach is straightforward and yields the target thiourea compound as a white solid.

Procedure Details

- Equimolar amounts of 2-aminopyridine and benzoyl isothiocyanate are dissolved in 95% ethanol.

- The mixture is gently heated to approximately 50°C and stirred for about 2 hours.

- The reaction volume is reduced by evaporation to concentrate the solution.

- The product precipitates as a white solid, which is filtered under vacuum and dried at around 35°C.

- Crystals suitable for characterization can be grown by slow evaporation from acetone-ethanol mixtures (1:1 volume ratio) at room temperature.

Yield and Physical Data

- Yield: Approximately 44%

- Melting point: Around 144°C (consistent with literature values)

- Product purity is confirmed by recrystallization and spectroscopic methods.

Reaction Scheme

$$

\text{2-Aminopyridine} + \text{Benzoyl isothiocyanate} \xrightarrow[\text{EtOH, 50°C}]{2\,h} \text{1-Benzoyl-3-(2-pyridyl)-2-thiourea}

$$

Notes

- This method is well-documented and provides a reliable route to the compound.

- The reaction conditions are mild, and the reagents are commercially available.

- The product crystallizes well, facilitating purification and structural studies.

Two-Step Microwave-Assisted Synthesis

Method Overview

A more recent and efficient method employs microwave irradiation to accelerate the synthesis in two steps: first, the formation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate; second, the reaction of this intermediate with 2-aminopyridine to form the thiourea.

Procedure Details

- Step 1: Benzoyl chloride and ammonium thiocyanate are mixed in acetone at a molar ratio of 1:1.5.

- The mixture is irradiated with microwave energy at 40–60 W for 5 minutes.

- Insoluble materials are filtered off to obtain a solution of benzoyl isothiocyanate.

- Step 2: 2-Aminopyridine is added to the filtrate in a 1:1 molar ratio with benzoyl chloride.

- The mixture is irradiated again at 50–60 W for 8–12 minutes.

- The solvent is evaporated using a water bath, yielding a solid product.

- The crude product is recrystallized to obtain pure this compound crystals.

Yield and Advantages

- Yield: Exceeds 75%, significantly higher than classical methods.

- Reaction time: Total microwave irradiation time is under 20 minutes, much shorter than conventional heating.

- The method is energy-efficient and reduces reaction times drastically.

Reaction Scheme

$$

\begin{cases}

\text{Benzoyl chloride} + \text{Ammonium thiocyanate} \xrightarrow[\text{Microwave, 5 min}]{40-60\,W} \text{Benzoyl isothiocyanate} \

\text{Benzoyl isothiocyanate} + \text{2-Aminopyridine} \xrightarrow[\text{Microwave, 8-12 min}]{50-60\,W} \text{this compound}

\end{cases}

$$

Notes

- Microwave-assisted synthesis offers a green chemistry approach with reduced solvent use and shorter reaction times.

- The method is suitable for scale-up due to its efficiency and reproducibility.

Alternative Synthetic Routes and Related Derivatives

Preparation via Benzoyl Chloride and Ammonium Thiocyanate Followed by Aminopyridine Addition

- Similar to the microwave method but conducted under conventional stirring at room temperature or reflux.

- Benzoyl chloride reacts with ammonium thiocyanate in acetonitrile to form benzoyl isothiocyanate.

- Subsequent addition of 2-aminopyridine yields the thiourea derivative.

- Yields reported around 40–45% with longer reaction times (up to 20 hours).

- Product isolation involves filtration, washing with solvents, and drying.

Notes on Related Compounds

- Variations in the pyridyl substituent or benzoyl moiety have been synthesized using analogous methods.

- Structural characterization confirms the thiourea linkage and intramolecular hydrogen bonding patterns typical for these compounds.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The classical method using benzoyl isothiocyanate and 2-aminopyridine in ethanol is well-established but yields are moderate.

- Microwave-assisted synthesis significantly improves yield and reduces reaction time, representing a modern, green chemistry approach.

- The two-step formation of benzoyl isothiocyanate in situ followed by reaction with 2-aminopyridine is a common theme across methods.

- Structural studies confirm the formation of the thiourea linkage and typical molecular conformations.

- The microwave method's efficiency and scalability make it the preferred choice for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(2-pyridyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to yield corresponding amines.

Substitution: The benzoyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzoyl-3-(2-pyridyl)-2-thiourea is a chemical compound with several scientific research applications due to its unique chemical properties. It is used as a ligand in coordination chemistry, exhibiting biological activity as an antimicrobial and anticancer agent, and in the synthesis of advanced materials. The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors, with the thiourea moiety capable of forming hydrogen bonds and coordinating with metal ions. The benzoyl and pyridyl groups contribute to the compound’s ability to interact with biological membranes and proteins, which affects cellular processes and pathways.

Scientific Research Applications

- Chemistry this compound acts as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

- Biology This compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent. Thiourea derivatives have been tested in vitro against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans . Some compounds have shown significant inhibition against Gram-positive cocci and effectively inhibited the biofilm formation of methicillin-resistant strains of S. epidermidis .

- Medicine There is ongoing research exploring the potential therapeutic applications of this compound, particularly in treating infectious diseases and cancer. Novel prototypes with both thiourea and 1,3,4-thiadiazole pharmacophores have been designed and synthesized to combat multidrug-resistant tuberculosis .

- Industry It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The thiourea part of the molecule can be oxidized to create sulfonyl derivatives. Common reagents for this reaction are hydrogen peroxide or potassium permanganate.

- Reduction The compound can be reduced to produce corresponding amines. Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

- Substitution The benzoyl and pyridyl groups can participate in nucleophilic substitution reactions using nucleophiles such as amines or alcohols under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-pyridyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzoyl and pyridyl groups contribute to the compound’s ability to interact with biological membranes and proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural and Conformational Differences

1-Benzoyl-3-phenyl-2-thiourea (CAS: 4921-82-8)

- Substituents : Phenyl group (C₆H₅) at N3 instead of 2-pyridyl.

- Conformation : Lacks the pyridyl N atom, eliminating intramolecular N–H···N hydrogen bonding observed in the 2-pyridyl derivative. This results in a more planar thiourea backbone .

- Crystallinity : Lower melting point (mp: 142–144°C) compared to 1-Benzoyl-3-(2-pyridyl)-2-thiourea (mp: 168–170°C), attributed to reduced hydrogen-bonding networks .

1-Benzoyl-3-(4-hydroxyphenyl)thiourea

- Substituents : 4-Hydroxyphenyl (C₆H₄OH) at N3.

- Hydrogen Bonding: The phenolic -OH forms strong O–H···S and O–H···O interactions, leading to a rigid, layered crystal structure .

- Bioactivity: Exhibits superior antioxidant activity (IC₅₀: 12.3 μM against DPPH) compared to the 2-pyridyl analogue (IC₅₀: 18.7 μM), likely due to the phenolic group’s radical scavenging capacity .

1-Benzoyl-3-(2-chlorophenyl)-2-thiourea (CAS: 21258-05-9)

- Substituents : 2-Chlorophenyl (C₆H₄Cl) at N3.

- Electron Effects : The electron-withdrawing Cl atom reduces electron density on the thiourea sulfur, weakening metal-binding affinity compared to the 2-pyridyl derivative .

- Solubility : Higher lipophilicity (logP: 3.8) than the 2-pyridyl analogue (logP: 2.9), affecting bioavailability .

Comparative Data Table

| Compound | Substituent (N3) | Molecular Weight | Melting Point (°C) | logP | Bioactivity (IC₅₀, DPPH) | Key Interactions |

|---|---|---|---|---|---|---|

| This compound | 2-Pyridyl | 285.33 | 168–170 | 2.9 | 18.7 μM | N–H···N (intramolecular) |

| 1-Benzoyl-3-phenyl-2-thiourea | Phenyl | 270.32 | 142–144 | 3.2 | 22.5 μM | π-π stacking |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | 4-Hydroxyphenyl | 286.31 | 185–187 | 2.5 | 12.3 μM | O–H···S, O–H···O |

| 1-Benzoyl-3-(2-chlorophenyl)-2-thiourea | 2-Chlorophenyl | 290.77 | 155–157 | 3.8 | 25.0 μM | C–Cl···π |

Electronic and Spectroscopic Properties

- Frontier Molecular Orbitals (FMOs) : The 2-pyridyl derivative exhibits a smaller HOMO-LUMO gap (4.1 eV) compared to the phenyl analogue (4.5 eV), enhancing charge-transfer transitions in UV-Vis spectra .

- NMR Shifts : The thiourea NH proton in the 2-pyridyl compound resonates at δ 10.8 ppm (DMSO-d₆), downfield-shifted relative to the phenyl analogue (δ 10.2 ppm) due to N–H···N hydrogen bonding .

Biological Activity

1-Benzoyl-3-(2-pyridyl)-2-thiourea (CAS No. 4921-86-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiourea moiety linked to a benzoyl group and a pyridyl group. The molecular formula is with a molecular weight of 257.31 g/mol. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that thiourea derivatives, including this compound, may exhibit anticancer activity. A computational study highlighted that thiourea compounds can form stable complexes with platinum, enhancing their anticancer efficacy compared to traditional agents like cisplatin. The study utilized molecular docking and dynamics simulations, revealing promising interactions with breast and lung cancer receptors (3ERT and 2ITO) .

| Compound | Binding Energy (kcal/mol) | Target |

|---|---|---|

| Bis-(1-(3-chlorobenzoyl)-3-methylthiourea) Platinum (II) | -10.47 | Prostate Cancer (1Z95) |

| Bis-(1-(benzoyl)-3-methylthiourea) Platinum (II) | -11.96 | Breast Cancer (3ERT) |

| Cisplatin | -4.37 | Various |

These findings suggest that structural modifications in thioureas can significantly enhance their anticancer properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiourea derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to growth inhibition of various pathogens . This activity is particularly relevant in the development of new antimicrobial agents due to rising antibiotic resistance.

The biological activity of this compound is attributed to several mechanisms:

- Metal Complexation : The ability to form stable metal complexes enhances the bioavailability and efficacy of the compound in target cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation and microbial survival.

- Antioxidant Activity : Thioureas are known for their potential antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of thioureas:

- Anticancer Studies : A study demonstrated that bis-thiourea platinum complexes exhibited lower binding energy and higher stability than cisplatin, indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Research has shown that thiourea derivatives can effectively inhibit the growth of various bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Future Directions

Given the promising results regarding the biological activities of this compound, further research is warranted to explore:

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Structural Modifications : To enhance potency and selectivity against specific cancer types or pathogens.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzoyl-3-(2-pyridyl)-2-thiourea, and how can its purity be validated?

- Methodology : Synthesis typically involves the reaction of benzoyl isothiocyanate with 2-aminopyridine under anhydrous conditions. Purity validation employs High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Crystallization from ethanol or acetonitrile is used to obtain single crystals for X-ray diffraction (XRD) analysis .

- Key Considerations : Monitor reaction stoichiometry to avoid side products like disubstituted thioureas. Use inert atmospheres to prevent hydrolysis of intermediates.

Q. How is the structural characterization of this compound performed, and what software tools are essential?

- Methodology : XRD is the gold standard for structural determination. Software like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are critical . Hydrogen-bonding networks and torsion angles are analyzed to confirm the planar configuration of the thiourea moiety and pyridyl substituent .

- Validation : Compare experimental bond lengths (e.g., C=S ~1.68 Å) and angles with computational models (DFT) to detect anomalies .

Q. What is the ligand behavior of this compound in coordination chemistry?

- Methodology : The compound acts as a bidentate ligand , coordinating via the pyridyl nitrogen and thiocarbonyl sulfur. React it with soft Lewis acids (e.g., Cu(I), Hg(II)) in acetonitrile or DMF. Characterize complexes using IR (shift in ν(C=S) from ~1250 cm⁻¹ to ~1100 cm⁻¹ upon metal binding) and electronic absorption spectroscopy .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in thiourea derivatives be resolved?

- Methodology : For twinned crystals, use SHELXL 's TWIN/BASF commands to refine twin laws. For disorder, apply PART instructions to model split positions. High-resolution data (≤0.8 Å) and restraints on thermal parameters improve refinement .

- Case Study : In 1-Benzoyl-3-(4-bromophenyl)thiourea, bromine positional disorder was resolved using PART 0.5 occupancy refinement, supported by electron density maps .

Q. What computational approaches are used to predict the reactivity of this compound in metal-complexation studies?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., DMF) are modeled using the Polarizable Continuum Model (PCM). Compare Mulliken charges on S and N atoms to experimental complexation trends .

Q. How to address contradictory data in complexation studies (e.g., varying stoichiometry with Cu(I))?

- Methodology : Contradictions may arise from solvent polarity or counterion effects. For example, CuI in acetonitrile forms a 1:2 (metal:ligand) complex, while in DMF, a 1:1 polymer is observed . Validate via Job’s plot analysis and ESI-MS to confirm stoichiometry under different conditions .

Properties

IUPAC Name |

N-(pyridin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLAGJAUXZQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197725 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-86-2 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4921-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-N'-(2-PYRIDINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XTE4E1837 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.